

physical and chemical properties of piperidinebased compounds

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] This six-membered heterocyclic amine is a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutics.[3] Understanding the fundamental physical and chemical properties of piperidine and its derivatives is paramount for researchers, scientists, and drug development professionals in optimizing drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and visual diagrams to elucidate key concepts.

Core Physical and Chemical Properties of Piperidine

Piperidine, with the chemical formula C5H11N, is a colorless liquid with a characteristic amine-like, peppery odor.[4][5] It is a strong base and is miscible with water and most organic solvents.[6][7][8][9]

Physical Properties of Piperidine

The key physical properties of piperidine are summarized in the table below. These values are crucial for its application as a solvent, reagent, and building block in organic synthesis.



Property	Value	References
Molecular Formula	C5H11N	[5][10]
Molar Mass	85.15 g/mol	[5][10]
Appearance	Colorless liquid	[4][10]
Odor	Ammoniacal, pepper-like	[4][5]
Melting Point	-9 °C to -7 °C (16 °F to 19 °F)	[4][10][11]
Boiling Point	106 °C (223 °F)	[4][10][11]
Density	0.862 g/mL at 20 °C	[10][11]
Solubility	Miscible with water, ethanol, ether, chloroform	[7][8][9][10]
pKa of Conjugate Acid	11.12 - 11.22	[4][5][10]
Vapor Pressure	23 mmHg at 20 °C	[11]
Flash Point	16 °C (61 °F)	[11]

Chemical Properties and Reactivity

Piperidine's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

- Basicity: Piperidine is a significantly stronger base than its aromatic counterpart, pyridine.
 This is because the nitrogen lone pair in piperidine occupies an sp3-hybridized orbital,
 making it more available for protonation compared to the sp2-hybridized orbital in pyridine.
 [12]
- Nucleophilicity: The nitrogen atom in piperidine is a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation.[5]
- Enamine Formation: Piperidine is widely used to convert ketones and aldehydes into enamines, which are versatile intermediates in organic synthesis, notably in the Stork enamine alkylation reaction.[5][10]



• Conformation: Similar to cyclohexane, piperidine adopts a chair conformation to minimize steric strain. The two chair conformations, with the N-H bond in either an axial or equatorial position, can interconvert. The equatorial conformation is generally more stable.[10]

Properties of Piperidine-Based Compounds in Pharmaceuticals

The piperidine ring is a privileged structure in drug discovery, present in numerous approved drugs across various therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with biological targets.

Drug	Therapeutic Class	Relevant Properties/Notes
Donepezil	Acetylcholinesterase inhibitor (Alzheimer's disease)	The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase.[2]
Methylphenidate	Stimulant (ADHD)	A well-known piperidine derivative.[10]
Fentanyl	Opioid analgesic	A potent synthetic opioid with a phenylpiperidine core structure.[13]
Haloperidol	Antipsychotic	A butyrophenone derivative containing a piperidine ring.[7]
Minoxidil	Vasodilator (hair loss treatment)	A piperidine derivative that also has antihypertensive effects.[10]
Risperidone	Antipsychotic	Contains a piperidine moiety. [14]
Paroxetine	Antidepressant (SSRI)	Features a piperidine ring in its structure.[14]

Experimental Protocols



Determination of pKa by Potentiometric Titration

This protocol describes a common method for determining the acid dissociation constant (pKa) of piperidine derivatives.[15][16][17][18]

Materials:

- · Piperidine derivative sample
- Deionized water
- Standardized 0.1M Sodium Hydroxide (NaOH) solution
- Potassium Chloride (KCl) to maintain ionic strength
- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette

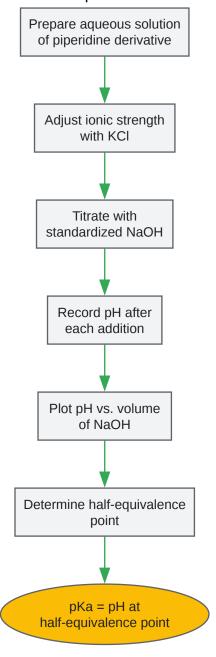
Procedure:

- Sample Preparation: Accurately weigh a precise amount of the piperidine derivative and dissolve it in a known volume of deionized water.
- Ionic Strength Adjustment: Add a calculated amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.01M).[15][17]
- Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
- Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
- Data Collection: After each addition of NaOH, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.



- Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
- pKa Calculation: Construct a titration curve by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[19]

Workflow for pKa Determination



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Caption: Workflow for pKa determination by potentiometric titration.

General Synthesis of Piperidine Derivatives

Numerous synthetic routes exist for the preparation of piperidine derivatives.[1] One common and versatile method is the reductive amination of a suitable dicarbonyl compound or a related precursor.

Example: Synthesis of N-substituted 2,6-disubstituted piperidines This method involves the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction of the resulting imine/enamine intermediates.

Materials:

- Primary amine (R-NH2)
- 1,5-dicarbonyl compound (e.g., glutaraldehyde or a derivative)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))
- Anhydrous solvent (e.g., methanol, dichloroethane)
- Acid catalyst (e.g., acetic acid)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound and the primary amine in the anhydrous solvent.
- Iminium Ion Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate iminium ions.
- Reduction: Slowly add the reducing agent to the reaction mixture at room temperature or below.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique,
 such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry



(GC-MS).

- Workup: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid or base.
- Extraction: Extract the product into an organic solvent.
- Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired piperidine derivative.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of piperidine and its volatile derivatives.[20][21] The sample is vaporized and separated based on its boiling point and affinity for the GC column, followed by detection and identification by the mass spectrometer.

Role in Signaling Pathways

Piperidine-based compounds exert their pharmacological effects by modulating a wide range of biological signaling pathways. Their structural diversity allows for interaction with various receptors and enzymes.

Anticancer Signaling Pathways

Piperidine and its derivatives have been shown to modulate several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[22] These include the STAT-3, NF-κB, and PI3K/Akt pathways.[14][22]



Cell Membrane **Growth Factor** Receptor Cytoplasm Piperidine PI3K . Derivatives Inhibition Inhibition Akt STAT3 Inhibition ΙΚΚβ NF-κB Nucleus

Piperidine Derivatives in Cancer Signaling

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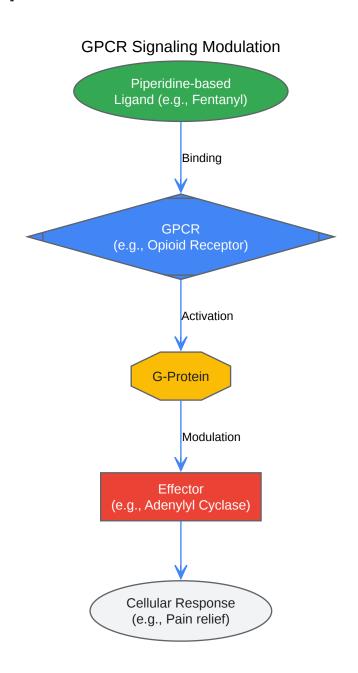
Gene Transcription (Proliferation, Survival)

Caption: Inhibition of key cancer signaling pathways by piperidine derivatives.



G-Protein Coupled Receptor (GPCR) Signaling

Many piperidine-based drugs, particularly in the areas of neuropsychiatry and pain management, act as ligands for G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.[13][23]



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Caption: General mechanism of GPCR signaling modulation by piperidine ligands.



Conclusion

The piperidine ring system is a foundational element in modern medicinal chemistry. A thorough understanding of its physical properties, such as solubility and pKa, is essential for predicting drug absorption and distribution. Likewise, knowledge of its chemical reactivity informs the synthesis of novel derivatives with tailored pharmacological profiles. As research continues to uncover the intricate roles of piperidine-based compounds in modulating key signaling pathways, this versatile scaffold will undoubtedly remain at the forefront of drug discovery and development.

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- To cite this document: BenchChem. [physical and chemical properties of piperidine-based compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15265608#physical-and-chemical-properties-of-piperidine-based-compounds]

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